molecular formula C10H13ClN2O B8585776 (2-Morpholino-3-pyridinyl)methylchloride

(2-Morpholino-3-pyridinyl)methylchloride

Cat. No.: B8585776
M. Wt: 212.67 g/mol
InChI Key: LICKCHIVLZBLBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Morpholino-3-pyridinyl)methylchloride is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

4-[3-(chloromethyl)pyridin-2-yl]morpholine

InChI

InChI=1S/C10H13ClN2O/c11-8-9-2-1-3-12-10(9)13-4-6-14-7-5-13/h1-3H,4-8H2

InChI Key

LICKCHIVLZBLBZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (2-morpholino-3-pyridinyl)methanol (1 g, 5.01 mmol) in dichloromethane (20 ml) was added thionyl chloride (3 ml) dropwise at 0° C. and allowed to warm to room temperature. After stirring at room temperature for 6 h, solvents were removed under reduced pressure and the residue was dissolved and concentrated repeatedly in dichloromethane to remove excess of thionyl chloride. The obtained crude chloride intermediate, (2-morpholino-3-pyridinyl)methylchloride, was immediately dissolved in acetone (25 ml) and added sodium azide (1.63 g, 25.05 mmol) at room temperature. The reaction was refluxed for overnight, solvents were removed under reduced pressure, dissolved in dichloromethane (25 ml) and washed with 1M NaHCO3 (25 ml). The aqueous layer was extracted with dichloromethane (2×20 ml). The combined organic extracts were dried (Na2SO4), filtered and concentrated to yield 0.62 g (57%) of product as a thick yellowish liquid. MS (ESI+) m/z 220 (M+H)+;
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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